N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Overview
Description
N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide (referred to as AZD-9164) is a synthetic compound that has been developed as a potential therapeutic agent for several diseases.
Scientific Research Applications
Potential Treatment for Cognitive Deficits in Schizophrenia
A novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), identified as PHA-543,613, shows potential as a treatment for cognitive deficits in schizophrenia. Characterized by rapid brain penetration and high oral bioavailability, it demonstrates efficacy in auditory sensory gating and cognitive performance models (Wishka et al., 2006).
Application in Cognitive Impairment Associated with Neurological Disorders
Compound TC-5619, a selective agonist of the α7 neuronal nicotinic acetylcholine receptor, is a promising drug candidate for treating cognitive impairment related to neurological disorders. It exhibits marked selectivity for the central nervous system and has shown positive effects in animal models of schizophrenia (Mazurov et al., 2012).
Role in Serotonin-3 Receptor Antagonism
A series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, including those with the 1-azabicyclo[2.2.2]oct-3-yl moiety, have shown potent antagonistic activity against serotonin-3 (5-HT3) receptors. These compounds are effective in models assessing serotonin-3 receptor antagonism, suggesting their potential in related therapeutic applications (Kawakita et al., 1992).
Investigation in Preclinical Metabolic and Excretory Pathways
Studies using tritiated compounds have been conducted to understand the metabolic and excretory pathways of N-(3R)-1-azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide in animal models. These studies are crucial for determining the stability and metabolic fate of such compounds in preclinical settings (Shaffer et al., 2006).
Exploration in Antagonistic Activity against Emesis
The compound Y-25130 has shown effectiveness as a 5-HT3 receptor antagonist, demonstrating potential as an antiemetic drug against emesis induced by anticancer therapy (Fukuda et al., 1991).
properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14/h1-2,9,11,13H,3-8,10H2,(H,17,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVXHMJTVXZFPD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047285 | |
Record name | PHA-00568487 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide | |
CAS RN |
527680-56-4 | |
Record name | PHA-568487 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-00568487 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-568487 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9IF5SIJ2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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